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molecular formula C7H12O2 B8513222 2-Vinyl-5-methyl-1,3-dioxane

2-Vinyl-5-methyl-1,3-dioxane

Cat. No. B8513222
M. Wt: 128.17 g/mol
InChI Key: IMBQFRVNELCSTF-UHFFFAOYSA-N
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Patent
US04160771

Procedure details

Acrolein and 2-methyl-1,3-propanediol were condensed to produce 2-vinyl-5-methyl-1,3-dioxane in accordance with the procedure of Example I.
Name
Acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH3:5][CH:6]([CH2:9]O)[CH2:7][OH:8]>>[CH:3]([CH:1]1[O:8][CH2:7][CH:6]([CH3:9])[CH2:5][O:2]1)=[CH2:4]

Inputs

Step One
Name
Acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1OCC(CO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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